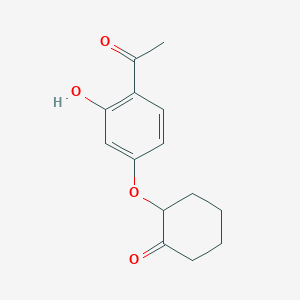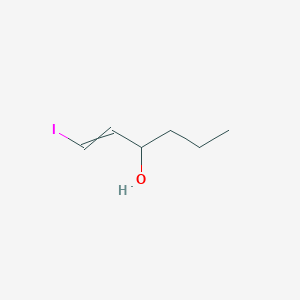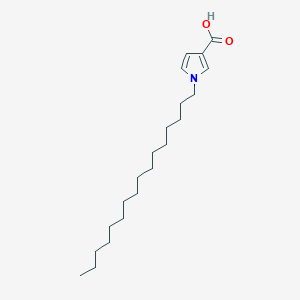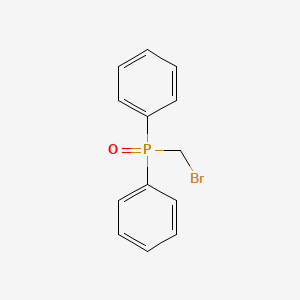![molecular formula C14H21NO2Si B14287452 1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 126800-69-9](/img/structure/B14287452.png)
1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[333]undecane is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of 1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane involves multiple steps. One common method includes the reaction of 1, k + 2-diphosphabicyclo [k. l .0]alkanes with α,ω-alkanediol bis-triflates. The properties of the resulting compound are strongly dependent on the ring size . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as Grignard reagents or alkyllithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity. The exact mechanism can vary depending on the application and the specific biological system involved .
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but different functional groups.
Bicyclo[3.3.3]undecane: A simpler structure without the additional functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Propiedades
Número CAS |
126800-69-9 |
|---|---|
Fórmula molecular |
C14H21NO2Si |
Peso molecular |
263.41 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H21NO2Si/c1-13-3-5-14(6-4-13)18-12-2-7-15(8-10-16-18)9-11-17-18/h3-6H,2,7-12H2,1H3 |
Clave InChI |
SNJBZKFQOZSOHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Si]23CCCN(CCO2)CCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)

![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)



![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)

![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
